2-(4-chlorophenyl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
Description
This compound belongs to the class of piperazine-containing acetamides, characterized by a 4-chlorophenyl group, a sulfonamide-linked piperazine moiety, and a methoxyphenyl sulfonyl substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S.ClH/c1-29-19-6-8-20(9-7-19)30(27,28)25-14-12-24(13-15-25)11-10-23-21(26)16-17-2-4-18(22)5-3-17;/h2-9H,10-16H2,1H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYKDPHHVPCNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.
Introduction of the Piperazine Ring: The next step involves the reaction of the chlorophenyl intermediate with piperazine under controlled conditions to introduce the piperazine ring.
Attachment of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group is then attached to the piperazine ring through a sulfonylation reaction.
Formation of the Acetamide Group: Finally, the acetamide group is introduced through an acylation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
A. Piperazine-Sulfonyl Synergy
The piperazine-sulfonyl combination in the target compound is critical for receptor interaction. For example:
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 396.94 g/mol. The structure includes a chlorophenyl group, a methoxyphenyl sulfonamide moiety, and a piperazine ring, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. It targets pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various bacterial strains, potentially due to its sulfonamide group which is known for such effects.
Biological Activity Data
| Activity Type | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Antitumor | Various cancer cell lines | 10 - 30 | Inhibition of proliferation |
| Antimicrobial | Gram-positive bacteria | 5 - 15 | Bactericidal effect |
| Enzyme Inhibition | Specific kinases | < 1 | Competitive inhibition |
Case Studies
- Antitumor Efficacy in Breast Cancer Models : In a recent study, the compound was tested on MCF-7 breast cancer cells. The results demonstrated significant inhibition of cell viability at concentrations above 10 µM, with evidence of apoptosis through caspase activation and PARP cleavage.
- Antimicrobial Activity Against Staphylococcus aureus : A study evaluated the compound's efficacy against Staphylococcus aureus, revealing an MIC (Minimum Inhibitory Concentration) of 8 µM. The mechanism was linked to disruption of bacterial cell wall synthesis.
- Kinase Inhibition Profile : The compound was screened against a panel of kinases relevant to cancer signaling pathways. It exhibited selective inhibition of certain tyrosine kinases, suggesting potential for targeted cancer therapy.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis involves two key steps: (1) sulfonylation of the piperazine ring using 4-methoxyphenylsulfonyl chloride under nucleophilic substitution conditions (e.g., in dichloromethane with a tertiary amine base) and (2) coupling the resulting sulfonylpiperazine intermediate with 2-(4-chlorophenyl)acetic acid via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) . To optimize yields, control reaction temperature (e.g., 0–5°C for sulfonylation) and employ column chromatography for intermediate purification. Multi-step protocols from analogous acetamide syntheses suggest refluxing with acetic anhydride followed by crystallization in ethanol improves purity .
Q. What analytical techniques are critical for confirming structural identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify sulfonylpiperazine integration (e.g., piperazine protons at δ 2.5–3.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and compare with calculated exact mass .
Q. Which in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine/threonine kinases or phosphodiesterases using fluorogenic substrates (e.g., ADP-Glo™ kinase assays) due to structural similarity to sulfonamide-containing inhibitors .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for dopamine or serotonin receptors) using H-labeled antagonists to evaluate affinity .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation: Ensure consistency in buffer pH, temperature, and co-factor concentrations (e.g., Mg for kinase assays) .
- Orthogonal Assays: Cross-validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCRs) .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .
Q. What computational approaches predict receptor-ligand interactions and guide SAR studies?
Methodological Answer:
- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions between the sulfonylpiperazine moiety and receptor active sites (e.g., hydrophobic pockets in kinases) .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., in GROMACS) to assess stability of hydrogen bonds (e.g., between acetamide carbonyl and conserved lysine residues) .
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks?
Methodological Answer:
- X-ray Diffraction: Grow single crystals via slow evaporation (e.g., in ethanol/water) and solve structures using SHELX. For example, analyze intermolecular interactions like C–H⋯O bonds between acetamide carbonyls and sulfonyl oxygens .
- Cambridge Structural Database (CSD) Comparisons: Reference analogous sulfonamide-piperazine structures (e.g., CSD entry WIQCEN) to validate torsion angles and packing motifs .
Q. What strategies mitigate low yields in piperazine-sulfonamide coupling reactions?
Methodological Answer:
- Catalytic Optimization: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity of the piperazine nitrogen .
- Workup Refinement: Quench reactions with ice-cold water to precipitate intermediates and minimize hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
